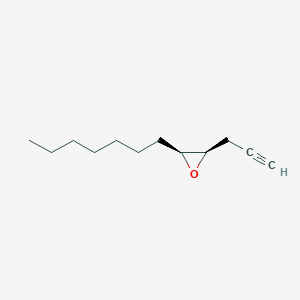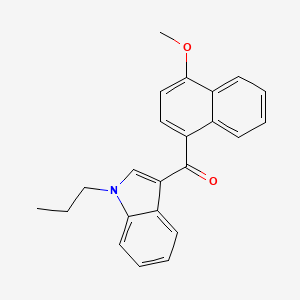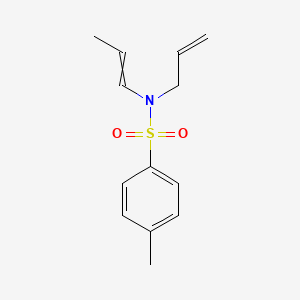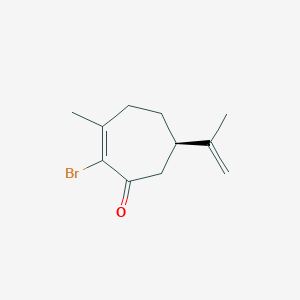![molecular formula C34H22N6S B14255830 4-[5-(2,6-Dipyridin-2-ylpyridin-4-yl)thiophen-2-yl]-2,6-dipyridin-2-ylpyridine CAS No. 404824-89-1](/img/structure/B14255830.png)
4-[5-(2,6-Dipyridin-2-ylpyridin-4-yl)thiophen-2-yl]-2,6-dipyridin-2-ylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(2,6-Dipyridin-2-ylpyridin-4-yl)thiophen-2-yl]-2,6-dipyridin-2-ylpyridine is a complex organic compound characterized by its unique structure, which includes multiple pyridine rings and a thiophene moiety. This compound is of significant interest in the field of coordination chemistry due to its ability to form stable complexes with various metal ions .
Preparation Methods
The synthesis of 4-[5-(2,6-Dipyridin-2-ylpyridin-4-yl)thiophen-2-yl]-2,6-dipyridin-2-ylpyridine typically involves multi-step organic reactions. One common method involves the use of a rigid ditopic ligand, which is synthesized through a series of reactions including halogenation, coupling, and cyclization . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Scientific Research Applications
4-[5-(2,6-Dipyridin-2-ylpyridin-4-yl)thiophen-2-yl]-2,6-dipyridin-2-ylpyridine has a wide range of applications in scientific research:
Biology: The compound’s ability to form stable complexes makes it useful in studying metal ion interactions in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of metal-based drugs.
Mechanism of Action
The mechanism by which 4-[5-(2,6-Dipyridin-2-ylpyridin-4-yl)thiophen-2-yl]-2,6-dipyridin-2-ylpyridine exerts its effects is primarily through its ability to coordinate with metal ions. The multiple pyridine rings and thiophene moiety provide multiple binding sites, allowing the compound to form stable chelates with metal ions. These metal complexes can then participate in various catalytic and biological processes, influencing molecular targets and pathways .
Comparison with Similar Compounds
Similar compounds include other multi-pyridine ligands and thiophene-containing ligands. For example:
4-(2,6-Dipyridin-2-ylpyridin-4-yl)benzonitrile: This compound also contains multiple pyridine rings and is used in coordination chemistry.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Another multi-pyridine ligand with applications in forming metal complexes.
The uniqueness of 4-[5-(2,6-Dipyridin-2-ylpyridin-4-yl)thiophen-2-yl]-2,6-dipyridin-2-ylpyridine lies in its combination of pyridine and thiophene moieties, which provide distinct electronic properties and binding capabilities .
Properties
CAS No. |
404824-89-1 |
|---|---|
Molecular Formula |
C34H22N6S |
Molecular Weight |
546.6 g/mol |
IUPAC Name |
4-[5-(2,6-dipyridin-2-ylpyridin-4-yl)thiophen-2-yl]-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C34H22N6S/c1-5-15-35-25(9-1)29-19-23(20-30(39-29)26-10-2-6-16-36-26)33-13-14-34(41-33)24-21-31(27-11-3-7-17-37-27)40-32(22-24)28-12-4-8-18-38-28/h1-22H |
InChI Key |
KDRAJOQIWOOZIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(S4)C5=CC(=NC(=C5)C6=CC=CC=N6)C7=CC=CC=N7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


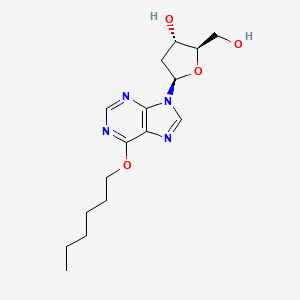

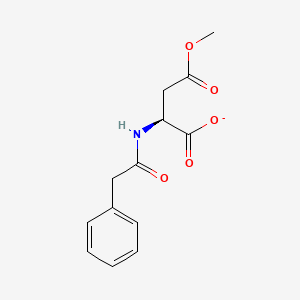

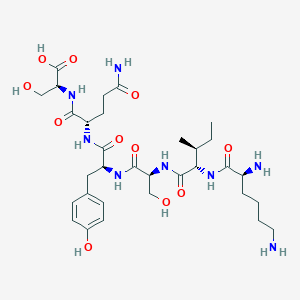

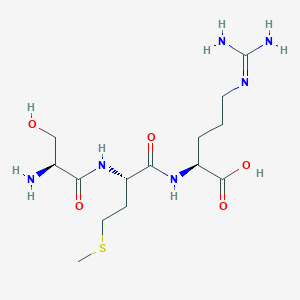
![gold;2-[4-[2-(4-nitrophenyl)ethynyl]phenyl]ethynyl-triphenylphosphanium](/img/structure/B14255806.png)
